molecular formula C22H16BrN3O4S B2940922 ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327183-03-8

ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Numéro de catalogue: B2940922
Numéro CAS: 1327183-03-8
Poids moléculaire: 498.35
Clé InChI: DETGRFHDCLHMNT-QQTULTPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic heterocyclic compound featuring a chromene (coumarin) core substituted with a bromine atom at position 6, a thiazolylcarbamoyl group at position 3, and an ethyl benzoate moiety linked via an imine group (Z-configuration). This compound is likely synthesized via Schiff base formation or condensation reactions, as inferred from analogous syntheses of chromene derivatives .

Propriétés

IUPAC Name

ethyl 3-[[6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-2-29-21(28)13-4-3-5-16(11-13)25-20-17(19(27)26-22-24-8-9-31-22)12-14-10-15(23)6-7-18(14)30-20/h3-12H,2H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETGRFHDCLHMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromene moiety, a thiazole ring, and an ethyl ester functional group. The molecular formula is C17H15BrN2O3SC_{17}H_{15}BrN_{2}O_{3}S with a molecular weight of 396.28 g/mol. The presence of bromine and thiazole suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of various derivatives of chromene and thiazole compounds. While specific data on ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is limited, related compounds have shown promising results:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Ethyl ester of thiazole derivativesCandida albicans16 µg/mL

These findings indicate that compounds with similar structures may exhibit selective antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of chromene derivatives has been explored extensively. Ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is hypothesized to have cytotoxic effects on various cancer cell lines based on the structure–activity relationship observed in related compounds.

Case Studies

  • Study on Chromene Derivatives : A study reported that chromene derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 30 µM. The presence of electron-withdrawing groups enhanced activity.
  • Thiazole Compounds : Thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative similar to ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate demonstrated an IC50 value of 15 µM against lung cancer cells (A549).

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of DNA Synthesis : Certain chromene derivatives interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in several studies.
  • Antimicrobial Mechanisms : The ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Chromene-Thiazole Hybrids

The target compound shares structural homology with benzothiazole-chromene hybrids. For example, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (from ) incorporates a benzothiazole-indole system. Key differences include:

  • Substituents: The target compound has a bromine atom and thiazolylcarbamoyl group, whereas the analogue in features a cyanoacetate group.
  • Bioactivity : Benzothiazole derivatives are often explored for anticancer and antimicrobial activity, while brominated chromenes may exhibit enhanced reactivity in electrophilic substitutions .
Brominated Heterocycles

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () shares a bromine atom and nitrogen-rich heterocyclic system.

Benzoate Esters in Pharmaceuticals

lists benzoate derivatives like 2-[benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate. These compounds emphasize the role of ester groups in modulating lipophilicity and metabolic stability. The trifluoromethyl group in these analogues enhances electronegativity, unlike the bromine and thiazole groups in the target compound, which may prioritize halogen bonding and hydrogen-bond interactions .

Comparative Data Table

Property Target Compound Ethyl 2-(2-(1H-Indol-3-yl)Benzothiazol-3-yl)-2-Cyanoacetate 2-Bromo-6-Phenylimidazothiadiazole Trifluoromethyl Benzoate Derivative
Core Structure Chromene-thiazole Benzothiazole-indole Imidazothiadiazole Benzoate-amide
Key Substituents 6-Bromo, thiazolylcarbamoyl, ethyl benzoate Cyanoacetate, indole Bromine, phenyl Trifluoromethyl, benzamide
Molecular Weight (Da) ~520 (estimated) ~350 (reported) ~300 (estimated) ~450 (estimated)
Potential Reactivity Electrophilic substitution (Br), hydrogen bonding (thiazole, carbamoyl) Nucleophilic addition (cyano group) Halogen substitution (Br) Hydrolysis (ester), π-stacking (CF₃)
Biological Relevance Antimicrobial, kinase inhibition (inferred) Anticancer, antimicrobial Not reported Pharmaceutical impurity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.